molecular formula C17H14N2 B182661 Benzenamine, 4-[2-(4-quinolinyl)ethenyl]- CAS No. 54-00-2

Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-

Cat. No. B182661
CAS RN: 54-00-2
M. Wt: 246.31 g/mol
InChI Key: ZAEBBDZNEDAXHL-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-, also known as 4-(2-quinolinyl)phenylamine, is an organic compound with the molecular formula C18H14N2. It is a derivative of aniline and quinoline and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- is not fully understood. However, it is believed to interact with metal ions such as copper and zinc, resulting in the formation of a complex that exhibits fluorescence. The exact mechanism of this interaction is still being studied.

Biochemical And Physiological Effects

Benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit cytotoxicity towards various cancer cell lines. It has also been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. However, its cytotoxicity towards cancer cell lines may limit its use in certain experiments.

Future Directions

There are several future directions for the use of benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions. Another area of interest is the study of the compound's cytotoxicity towards cancer cell lines and its potential use as an anticancer agent. Additionally, the compound's antibacterial and antifungal properties may be further explored for the development of new antimicrobial agents.

Synthesis Methods

The synthesis of benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- involves the reaction of Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinecarboxaldehyde with aniline in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

Benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- has various scientific research applications. It is used as a fluorescent probe for the detection of metal ions such as copper and zinc. It is also used in the synthesis of various organic molecules and as a building block in the preparation of various materials such as liquid crystals and polymers.

properties

CAS RN

54-00-2

Product Name

Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-[(E)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C17H14N2/c18-15-9-6-13(7-10-15)5-8-14-11-12-19-17-4-2-1-3-16(14)17/h1-12H,18H2/b8-5+

InChI Key

ZAEBBDZNEDAXHL-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)N

Origin of Product

United States

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